Methyl 5-bromo-2-hydroxybenzoate, with the molecular formula , is an aromatic compound that features a bromine atom and a hydroxyl group attached to a benzoate structure. It is commonly known as methyl 5-bromosalicylate and is characterized by its almost planar conformation, as indicated by a root mean square deviation of 0.055 Å for the non-hydrogen atoms in its crystal structure. The compound crystallizes in the monoclinic space group and is linked via O—H⋯O hydrogen bonds into chains, exhibiting weak π–π stacking interactions between the aromatic rings .
The synthesis of methyl 5-bromo-2-hydroxybenzoate typically involves the reaction of methyl 5-bromo-2-hydroxybenzoic acid with methyl iodide in the presence of sodium hydride as a base. The reaction proceeds as follows:
The primary method for synthesizing methyl 5-bromo-2-hydroxybenzoate involves:
Methyl 5-bromo-2-hydroxybenzoate finds applications in:
Methyl 5-bromo-2-hydroxybenzoate can be compared to several similar compounds based on their structural features and potential biological activities:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 4-bromo-3-hydroxybenzoate | Different hydroxyl positioning affecting activity | |
Methyl salicylate | Lacks bromine; used for pain relief | |
Methyl 3-amino-5-bromo-2-hydroxybenzoate | Contains an amino group; different biological properties |
Each of these compounds shares a benzoate structure but varies in functional groups that influence their chemical reactivity and biological activity.
Irritant